molecular formula C18H16N2O3S3 B4758141 N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide

N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide

Cat. No. B4758141
M. Wt: 404.5 g/mol
InChI Key: XZJKYMCTDLOGKZ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties may include reactivity, acidity or basicity, and types of reactions the compound can undergo .

Scientific Research Applications

Antitumor and Cytotoxic Activity

The thiazole ring in this compound has been associated with antitumor and cytotoxic effects. Researchers synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, and one of the compounds demonstrated potent activity against prostate cancer cells . Further studies could explore its mechanism of action and potential clinical applications.

Anti-Inflammatory Potential

Thiazole derivatives often exhibit anti-inflammatory effects. Researchers have reported anti-inflammatory activity in some thiazole compounds . Exploring this aspect further could provide valuable insights for drug development.

Other Potential Applications

While not directly studied for this compound, thiazoles in general have shown promise in various areas, including antihypertensive, antiallergic, and antischizophrenia activities. Exploring these aspects could reveal additional applications.

Mechanism of Action

Target of Action

The primary target of N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide is Histone deacetylase 8 . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide acts as an inhibitor of Histone deacetylase 8 . By inhibiting this enzyme, it prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This affects gene expression, potentially altering the activity of genes regulated by the affected histones .

Biochemical Pathways

Given its target, it likely impacts pathways related to gene expression and cellular differentiation . The downstream effects of these changes can vary widely depending on the specific genes affected.

Result of Action

The molecular and cellular effects of N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide’s action would depend on the specific cellular context. By inhibiting Histone deacetylase 8, it could potentially alter the expression of various genes, leading to changes in cellular function . These changes could have a wide range of effects, potentially contributing to the compound’s therapeutic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide. Factors such as temperature, pH, and the presence of other substances could affect its stability and activity. Additionally, the compound’s efficacy could be influenced by factors such as the patient’s physiological state, the presence of other medications, and genetic variations affecting drug metabolism .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the possible hazards it may pose. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This involves discussing potential future research directions or applications of the compound. It could be based on current research trends or identified gaps in the existing knowledge .

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S3/c1-24-16-6-3-2-5-15(16)19-18(21)13-8-10-14(11-9-13)20-26(22,23)17-7-4-12-25-17/h2-12,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJKYMCTDLOGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(methylsulfanyl)phenyl]-4-[(thiophen-2-ylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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